![molecular formula C6H12ClN3O B1523570 [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride CAS No. 1255717-36-2](/img/structure/B1523570.png)
[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Vue d'ensemble
Description
“[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1255717-36-2 . It has a molecular weight of 177.63 . The IUPAC name for this compound is (5-isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including the compound , consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These structures possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Applications De Recherche Scientifique
Metabolic Pathways and Conjugation Studies
The study of BMS-645737, a compound containing the 1,2,4-oxadiazol moiety similar to the chemical structure of interest, revealed complex metabolic pathways involving oxidation, hydroxylation, and conjugation processes. For instance, it underwent cytochrome P450-catalyzed hydroxylation followed by conjugation with taurine, sulfate, and N-acetylglucosamine in various species including cynomolgus monkeys, dogs, mice, and rats. This detailed metabolic study underscores the potential of oxadiazol derivatives in pharmacokinetics and drug metabolism research (Johnson et al., 2008).
Anticancer and Antiangiogenic Activities
Novel thioxothiazolidin-4-one derivatives, incorporating oxadiazol and other heterocyclic moieties, demonstrated significant anticancer and antiangiogenic effects in a mouse model. This suggests the potential of oxadiazol derivatives in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Antibacterial, Antifungal, and Antioxidant Properties
A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. Among these, certain compounds exhibited promising antibacterial, antifungal, and radical scavenging properties, indicating the potential of oxadiazol derivatives as antimicrobial and antioxidant agents (Saundane et al., 2013).
Novel Synthetic Methods for Oxadiazole Derivatives
Innovative synthetic approaches for the creation of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been developed. These methods involve the use of (N-isocyanimino)triphenylphosphorane and provide an efficient, catalyst-free pathway for producing fully substituted oxadiazole derivatives, expanding the toolkit for medicinal chemistry (Ramazani & Rezaei, 2010).
Structural and Functional Insights
The crystal structure analysis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine provided insights into its molecular configuration, exhibiting intermolecular hydrogen bonding and π-interactions. This structural information can guide the design of novel materials and energetic precursors with tailored properties (Zhu et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives were investigated for their potential as corrosion inhibitors on mild steel in acidic environments. The study demonstrates the effectiveness of these compounds in protecting metal surfaces, highlighting the utility of oxadiazol derivatives in materials science and industrial applications (Kalia et al., 2020).
Orientations Futures
The future directions for research on 1,2,4-oxadiazoles, including “[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride”, could involve further exploration of their anti-infective properties . The development of new chemical entities to act against microorganisms is a current area of interest .
Propriétés
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKHLGMGHWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


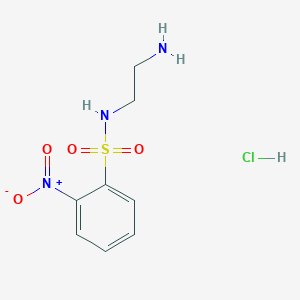

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)
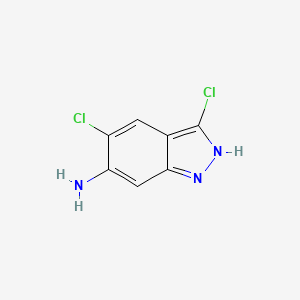
![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)
![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
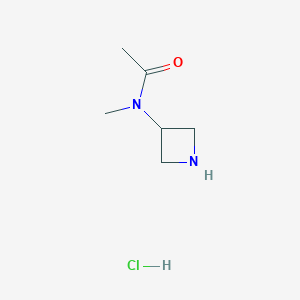
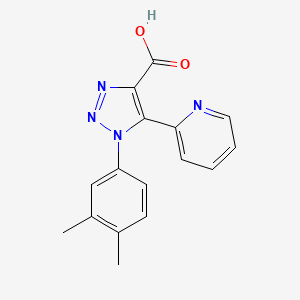
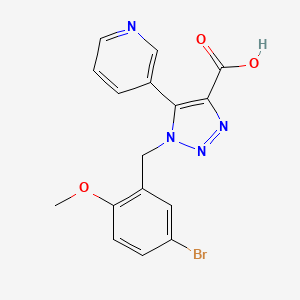
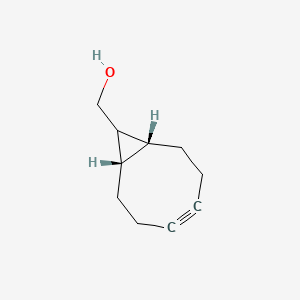
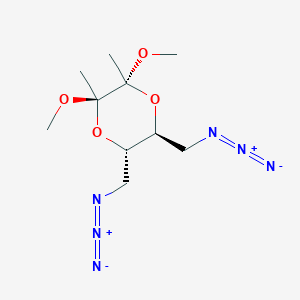
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
